2-Chlorobenzenemethanethiol

概要

説明

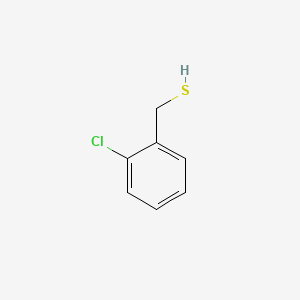

2-クロロベンゼンメタンチオールは、2-クロロベンジルメルカプタンとしても知られており、分子式C7H7ClSの有機硫黄化合物です。これは、オルト位に塩素原子で置換されたベンゼン環にチオール基(-SH)が結合していることを特徴としています。 この化合物は、そのユニークな化学的特性により、有機合成と研究で広く使用されています .

準備方法

合成経路と反応条件

2-クロロベンゼンメタンチオールは、さまざまな方法で合成できます。一般的な合成経路の1つは、2-クロロベンジルクロリドと水硫化ナトリウム(NaHS)を、エタノールなどの適切な溶媒の存在下で反応させることです。 この反応は通常、還流条件下で行われ、2-クロロベンゼンメタンチオールが生成されます .

工業的製造方法

工業的な設定では、2-クロロベンゼンメタンチオールの製造には、同様の合成経路が用いられますが、より大規模に行われます。反応条件は、最終生成物の収率と純度が高くなるように最適化されています。 連続フロー反応器と高度な精製技術を使用すると、製造プロセスの効率を向上させることができます .

化学反応の分析

反応の種類

2-クロロベンゼンメタンチオールは、次のようなさまざまな化学反応を起こします。

酸化: チオール基は酸化されて、ジスルフィドまたはスルホン酸を生成できます。

還元: この化合物は、対応するベンジルアルコールを生成するように還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過マンガン酸カリウム(KMnO4)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主な生成物

酸化: ジスルフィド(R-S-S-R)またはスルホン酸(R-SO3H)。

還元: ベンジルアルコール(C6H5CH2OH)。

科学研究への応用

2-クロロベンゼンメタンチオールは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における構成要素として使用されます。

生物学: この化合物は、チオール-ジスルフィド交換反応を通じてタンパク質やペプチドを修飾するために使用できます。

医学: 薬物送達システムなどの潜在的な治療的用途に関する研究が進行中です。

科学的研究の応用

Chemical Synthesis and Catalysis

2-Chlorobenzenemethanethiol serves as an important ligand in the synthesis of metal nanoclusters. These clusters have applications in catalysis, where they can enhance reaction rates and selectivity. The thiol group in this compound allows for strong interactions with metal surfaces, stabilizing the nanoparticles and influencing their morphology and reactivity .

Table 1: Applications of this compound in Catalysis

| Application Area | Description |

|---|---|

| Nanoparticle Synthesis | Acts as a stabilizing ligand for metal nanoparticles used in catalysis. |

| Reaction Enhancement | Increases selectivity and rate of chemical reactions involving metal catalysts. |

Biomedical Applications

In the biomedical field, this compound has potential applications in drug delivery systems and as a component in diagnostic probes. Its thiol functionality can facilitate the conjugation of various biomolecules, enhancing the targeting capabilities of therapeutic agents .

Case Study: Drug Delivery Systems

- Objective : To develop targeted drug delivery systems using thiolated peptides.

- Method : this compound was utilized to modify peptide structures, improving their binding affinity to cancer cells.

- Outcome : Enhanced uptake of therapeutic agents in targeted tissues was observed, demonstrating the effectiveness of using thiols for drug delivery .

Environmental Sensing

The compound also finds use in environmental sensing applications, particularly as a sensor for volatile organic compounds (VOCs). Its ability to interact with specific gases makes it suitable for detecting pollutants and hazardous substances in the environment .

Table 2: Environmental Sensing Applications

| Sensor Type | Target Compound | Detection Method |

|---|---|---|

| Gas Sensors | VOCs (e.g., toluene) | Conductometric and electrochemical methods |

| Breath Analysis | Biomarkers for diseases | Gas chromatography coupled with mass spectrometry |

Material Science

In materials science, this compound is explored for its role in creating functional materials such as conductive polymers and nanocomposites. Its incorporation into polymer matrices can enhance electrical conductivity and mechanical properties .

Case Study: Conductive Polymers

作用機序

2-クロロベンゼンメタンチオールの作用機序には、さまざまな分子標的との反応が含まれます。チオール基は、タンパク質やその他の生体分子における求電子中心と共有結合を形成し、それらの機能を変更する可能性のある修飾を引き起こす可能性があります。 塩素原子も求核置換反応に関与することができ、化合物の反応性プロファイルをさらに拡大します .

類似化合物の比較

類似化合物

4-クロロベンゼンメタンチオール: 構造は似ていますが、塩素原子はパラ位にあります。

2-フランメタンチオール: ベンゼン環の代わりにフラン環を含んでいます。

2-フェニルエタンチオール: ベンゼン環とチオール基の間にメチレン基の代わりにエチル基を持っています.

独自性

2-クロロベンゼンメタンチオールは、塩素原子とチオール基の特定の位置によりユニークです。これは、類似体と比較して、独自の反応性と特性を与えます。 これは、さまざまな合成および研究アプリケーションにおいて貴重な化合物になります .

類似化合物との比較

Similar Compounds

4-Chlorobenzenemethanethiol: Similar structure but with the chlorine atom at the para position.

2-Furanmethanethiol: Contains a furan ring instead of a benzene ring.

2-Phenylethanethiol: Has an ethyl group instead of a methylene group between the benzene ring and the thiol group.

Uniqueness

2-Chlorobenzenemethanethiol is unique due to the specific positioning of the chlorine atom and the thiol group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various synthetic and research applications .

生物活性

2-Chlorobenzenemethanethiol, also known as 2-chlorobenzyl mercaptan, is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound has the molecular formula C7H7ClS and is characterized by the presence of a thiol group (-SH) attached to a chlorinated benzyl ring. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that thiol compounds, including this compound, exhibit significant antimicrobial properties. The mechanism behind this activity often involves the formation of disulfide bonds with microbial proteins, leading to inhibition of essential cellular functions.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

Data derived from in vitro studies on various pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study investigating the effects of this compound on human cancer cell lines, it was found to induce apoptosis in HepG2 liver cancer cells. The compound exhibited an IC50 value of approximately 48 nM, indicating its potency.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| HepG2 | 48 |

| A549 (Lung Cancer) | 44 |

| SW620 (Colon Cancer) | 4.3 |

| SKRB-3 (Breast Cancer) | 1.2 |

Results obtained from MTT assays conducted on multiple cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to:

- Disruption of Redox Homeostasis: By forming mixed disulfides with cellular thiols, the compound can alter redox states within cells.

- Induction of Apoptosis: The activation of apoptotic pathways in cancer cells has been observed, particularly through caspase activation and mitochondrial dysfunction.

特性

IUPAC Name |

(2-chlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFIIZLHSNBNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-00-8 | |

| Record name | 2-Chlorobenzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-chlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to (2-Chlorophenyl)methanethiol when exposed to air in the presence of selenide catalysts?

A1: (2-Chlorophenyl)methanethiol undergoes air oxidation in the presence of selenide catalysts, resulting in the formation of o,o’-Dichloro dibenzyl disulfide (1). Interestingly, this disulfide can exist in two distinct polymorphic forms, denoted as 1a and 1b []. These polymorphs differ in the spatial arrangement of atoms within the molecule, leading to variations in their crystal structures and physical properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。